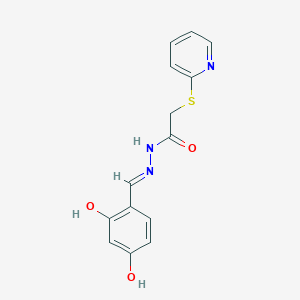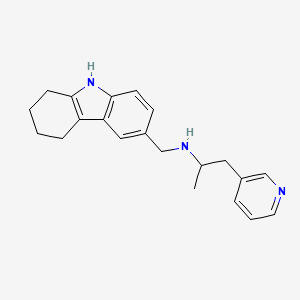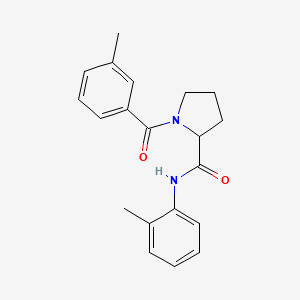![molecular formula C19H28INO5 B6102860 1-[4-(2-iodo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B6102860.png)
1-[4-(2-iodo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-iodo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound belongs to the class of piperidine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-iodo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate is not fully understood. However, it is believed to act as a modulator of the dopamine and norepinephrine neurotransmitter systems. The compound has been shown to increase the release of these neurotransmitters, leading to its analgesic and antidepressant effects. It has also been suggested that the compound may interact with the opioid receptor system, contributing to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to reduce pain sensitivity in animal models, suggesting its potential as an analgesic agent. It has also been shown to reduce inflammation and oxidative stress, indicating its potential as an anti-inflammatory agent. Additionally, the compound has been shown to improve mood and reduce anxiety-like behavior in animal models, suggesting its potential as an antidepressant and anxiolytic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[4-(2-iodo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate is its unique structure and mechanism of action, which make it a promising candidate for further research. The compound's potential as an analgesic, anti-inflammatory, and antidepressant agent also makes it attractive for drug development. However, the compound's synthesis method is complex and may limit its availability for research purposes. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-[4-(2-iodo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate. One potential direction is to investigate the compound's potential as a treatment for addiction and anxiety disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and potential side effects. The development of more efficient synthesis methods may also facilitate further research on the compound. Finally, the compound's potential as a therapeutic agent for various diseases should be explored further.
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific studies. The compound's unique structure and mechanism of action make it a promising candidate for further research as a potential therapeutic agent. Further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 1-[4-(2-iodo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate involves the reaction of 4-(2-iodo-4-methylphenoxy)butylamine with 4-methylpiperidine-4-carboxylic acid in the presence of oxalyl chloride. The resulting product is then converted into the oxalate salt form. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-[4-(2-iodo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate has been studied extensively for its potential as a therapeutic agent. The compound has shown promising results in various studies, including as an analgesic, anti-inflammatory, and antidepressant agent. It has also been investigated for its potential in treating addiction and anxiety disorders. The compound's unique structure and mechanism of action make it a promising candidate for further research.
Propiedades
IUPAC Name |
1-[4-(2-iodo-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26INO.C2H2O4/c1-14-7-10-19(11-8-14)9-3-4-12-20-17-6-5-15(2)13-16(17)18;3-1(4)2(5)6/h5-6,13-14H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFPSYSGOXECKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=C(C=C2)C)I.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B6102780.png)
![ethyl 2-{[(allylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6102786.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6102794.png)



![1'-benzyl-N-[(3-methyl-4-pyridinyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6102820.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B6102822.png)
![[4-(2-chlorobenzyl)-1-(1,4-dithiepan-6-yl)-4-piperidinyl]methanol](/img/structure/B6102836.png)

![4-[5-(2-naphthyloxy)pentyl]morpholine hydrochloride](/img/structure/B6102867.png)
![6-[4-(1-azepanylcarbonyl)-1-piperidinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6102874.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-iodophenyl)hydrazone]](/img/structure/B6102875.png)
